N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

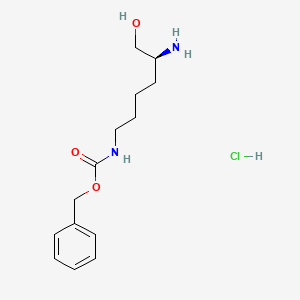

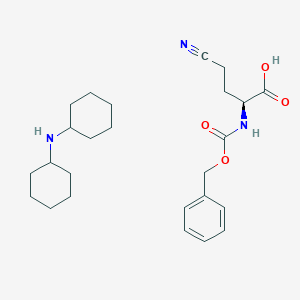

“N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is a chemical compound with the molecular formula C9H20N2O2.HCl . It is also known as Boc-DMEDA HCl. The compound is a white crystalline powder.

Molecular Structure Analysis

The molecular weight of “N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is 224.73 g/mol . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .Physical And Chemical Properties Analysis

The compound is a white crystalline powder. It has a molecular weight of 224.73 g/mol . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

N1-BOC 1,2-dimethyl-ethylenediamine, HCl: is widely used in the synthesis of various pharmaceutical compounds. Its role as a protected form of ethylenediamine allows for selective reactions in complex organic syntheses. The BOC group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis .

Development of Peptide Sequences

In peptide synthesis, N1-BOC 1,2-dimethyl-ethylenediamine, HCl can be utilized to introduce BOC-protected amine ends to the peptide chains. This is crucial for the stability and regulation of the peptide sequence during synthesis and can be deprotected under mild acidic conditions .

Material Science Research

This compound finds applications in material science, particularly in the development of novel polymeric materials. The amine functionality of N1-BOC 1,2-dimethyl-ethylenediamine, HCl can react with various monomers or pre-polymers, leading to new materials with potential industrial applications .

Chemical Synthesis Intermediates

As an intermediate in chemical synthesis, N1-BOC 1,2-dimethyl-ethylenediamine, HCl is involved in the production of more complex molecules. Its protected amine groups provide a versatile handle for further functionalization in multi-step synthetic routes .

Analytical Chemistry

In analytical chemistry, N1-BOC 1,2-dimethyl-ethylenediamine, HCl can be used as a standard or reagent in chromatographic techniques to help identify or quantify other compounds, thanks to its well-defined properties and stability .

Catalyst and Ligand Synthesis

The compound serves as a starting material for the synthesis of catalysts and ligands used in various chemical reactions. The ability to introduce nitrogen-containing ligands into catalyst systems can enhance reaction efficiency and selectivity .

Mecanismo De Acción

Mode of Action

The mode of action of N1-BOC 1,2-dimethyl-ethylenediamine, HCl is also not well-studied. As a derivative of ethylenediamine, it may interact with biological molecules through its amine groups. The BOC group (tert-butyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It could be speculated that the BOC group in this compound might be removed under certain conditions, allowing the ethylenediamine moiety to interact with its targets.

Pharmacokinetics

It is known that the compound is soluble in methanol and chloroform, and slightly miscible with water This suggests that the compound might have good bioavailability

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound might be sensitive to oxygen and temperature.

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(5)7-6-10-4;/h10H,6-7H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJCWJVACWQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-BOC 1,2-dimethyl-ethylenediamine, HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kN)phenyl-kC]iridum(III), 99%](/img/structure/B6313392.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 98%](/img/structure/B6313398.png)

![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313406.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313412.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)